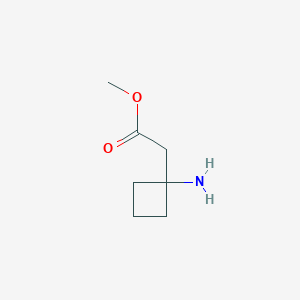
3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CPFO) is a heterocyclic compound that has recently gained attention for its potential applications in scientific research. It is a versatile compound, with a wide variety of properties that make it useful for a variety of applications. CPFO is a synthetic compound, and its synthesis requires careful control of the reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, and it has been found to be useful for the synthesis of various heterocyclic compounds. It has also been used as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. In addition, 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole has been found to be useful in the study of enzyme kinetics, and it has been used to study the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is not yet fully understood. However, it is believed that 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole acts as an inhibitor of certain enzymes, and it is thought to act by binding to the active site of the enzyme and blocking its activity. In addition, 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole has been found to interact with certain receptors, and it has been suggested that it may act as an agonist or antagonist at these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole are not yet fully understood. However, it has been found to be an effective inhibitor of certain enzymes, and it has been found to have an effect on the metabolism of certain hormones. In addition, 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole has been found to have an effect on the expression of certain genes, and it has been found to have an effect on the activity of certain receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole in lab experiments include its ease of synthesis, its versatility, and its ability to act as an inhibitor of certain enzymes. However, there are some limitations to using 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole in lab experiments, such as its instability in certain conditions and its potential to produce toxic byproducts.
Zukünftige Richtungen
The potential future directions for 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole research include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further studies into its synthesis and its potential to act as a catalyst for the synthesis of polymers could be useful. Finally, further studies into its potential to act as an agonist or antagonist at certain receptors could be beneficial.
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)3-6(12-4-9)8-13-7(14-15-8)5-1-2-5/h5-6,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWGTYGNIYPEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(CN3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
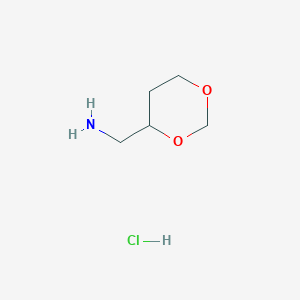
![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)

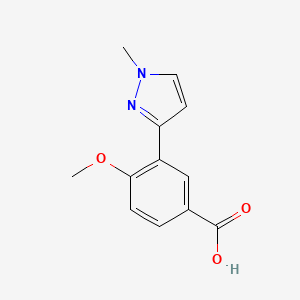
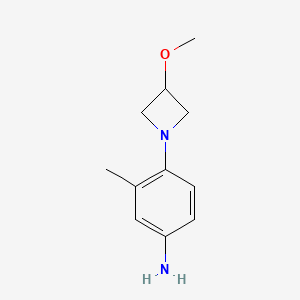
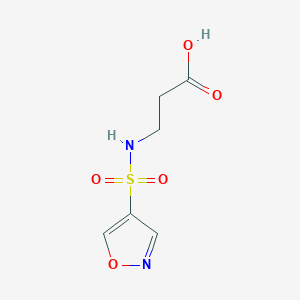

![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)
